2,5-Dibromo-3-octadecylthiophene

Overview

Description

2,5-Dibromo-3-octadecylthiophene is a chemical compound with the molecular formula C22H38Br2S and a molecular weight of 494.41 . It is a solid at 20 degrees Celsius .

Molecular Structure Analysis

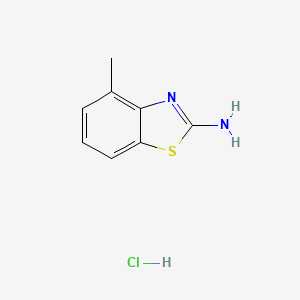

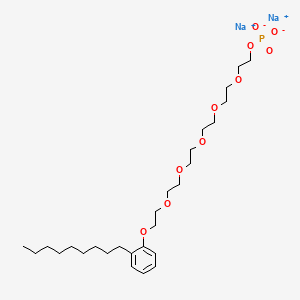

The molecular structure of 2,5-Dibromo-3-octadecylthiophene consists of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) with bromine atoms attached at the 2 and 5 positions and an octadecyl group (a long chain of 18 carbon atoms) attached at the 3 position .Physical And Chemical Properties Analysis

2,5-Dibromo-3-octadecylthiophene is a white to light yellow powder or crystal . The melting point ranges from 41.0 to 45.0 degrees Celsius .Scientific Research Applications

- Application Summary : The compound “2,5-Dibromo-3-octadecylthiophene” is used in the synthesis of various new derivatives via a palladium-catalyzed Suzuki cross-coupling reaction .

- Methods of Application : This coupling method involves the reaction of 2,5-dibromo-3-hexylthiophene with several arylboronic acids to synthesize corresponding thiophene derivatives under controlled and optimal reaction conditions .

- Results or Outcomes : The synthesized thiophene molecules were studied for their haemolytic, biofilm inhibition and anti-thrombolytic activities, and almost all products showed potentially good properties . The compound 2-bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene exhibited the highest values for haemolytic and bio-film inhibition activities among all newly synthesized derivatives . In addition, the compound 2-bromo-3-hexyl-5-(4-iodophenyl)thiophene also showed high anti-thrombolytic activity .

Scientific Field: Medicinal Chemistry

Scientific Field: Material Science

Safety And Hazards

While specific safety and hazard information for 2,5-Dibromo-3-octadecylthiophene is not available, it’s important to handle all chemical substances with care. Protective measures such as wearing gloves, protective clothing, and eye protection are recommended . In case of contact with eyes, rinse cautiously with water for several minutes .

Future Directions

2,5-Dibromo-3-octadecylthiophene is a part of the class of compounds known as thiophenes, which are used as building blocks in the field of materials science, particularly in the development of semiconductors . As such, future research may focus on its potential applications in the creation of new materials and technologies.

properties

IUPAC Name |

2,5-dibromo-3-octadecylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38Br2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21(23)25-22(20)24/h19H,2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKEZVCBCCSWUTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC1=C(SC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dibromo-3-octadecylthiophene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R,13R)-22-(2-Methylprop-2-enyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride](/img/structure/B1515312.png)

![3-[2-[2-[3-[2-[3-(3-Aminopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]propan-1-amine;bromide;dihydrobromide](/img/structure/B1515314.png)

![2,2-Dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-EN-3-YN-1-OL](/img/structure/B1515321.png)